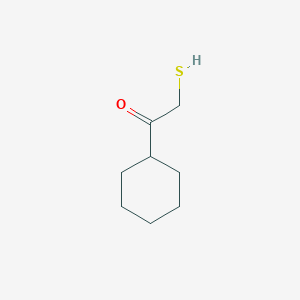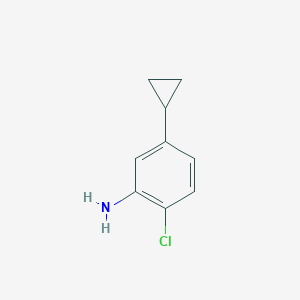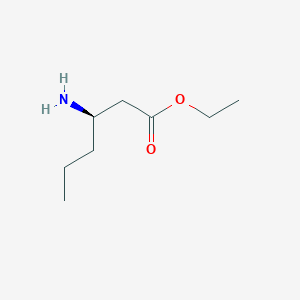
ethyl (3R)-3-aminohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3R)-3-aminohexanoate is an organic compound that belongs to the class of amino esters It is characterized by the presence of an amino group (-NH2) attached to the third carbon of a hexanoate chain, with an ethyl ester functional group at the terminal end
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (3R)-3-aminohexanoate can be synthesized through several methods. One common approach involves the esterification of (3R)-3-aminohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reduction of ethyl (3R)-3-nitrohexanoate, which can be prepared by nitration of ethyl hexanoate followed by catalytic hydrogenation to convert the nitro group to an amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, ensuring high yields and purity of the final product. Additionally, the use of solid acid catalysts can facilitate the separation and recycling of the catalyst, making the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3R)-3-aminohexanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic synthesis.
Substitution: Acyl chlorides or anhydrides can react with the amino group to form amides under mild conditions.
Major Products Formed
Oxidation: Formation of nitrohexanoate derivatives.
Reduction: Formation of ethyl (3R)-3-aminohexanol.
Substitution: Formation of amides or other substituted derivatives.
Applications De Recherche Scientifique
Ethyl (3R)-3-aminohexanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a substrate in enzymatic assays.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of ethyl (3R)-3-aminohexanoate depends on its specific application. In enzymatic reactions, the compound may act as a substrate, binding to the active site of the enzyme and undergoing catalysis. The amino group can form hydrogen bonds or ionic interactions with the enzyme, facilitating the reaction.
In drug development, this compound may be designed to target specific molecular pathways or receptors. The ester group can be hydrolyzed in vivo to release the active amino acid, which can then interact with its target.
Comparaison Avec Des Composés Similaires
Ethyl (3R)-3-aminohexanoate can be compared to other amino esters such as ethyl (3S)-3-aminohexanoate and ethyl (3R)-3-aminopentanoate. These compounds share similar structural features but differ in the length of the carbon chain or the stereochemistry of the amino group.
Similar Compounds
Ethyl (3S)-3-aminohexanoate: Similar structure but with different stereochemistry.
Ethyl (3R)-3-aminopentanoate: Similar structure but with a shorter carbon chain.
Ethyl (3R)-3-aminobutanoate: Similar structure but with an even shorter carbon chain.
This compound is unique due to its specific stereochemistry and chain length, which can influence its reactivity and interactions in biological systems.
Propriétés
Numéro CAS |
103189-64-6 |
|---|---|
Formule moléculaire |
C8H17NO2 |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
ethyl (3R)-3-aminohexanoate |
InChI |
InChI=1S/C8H17NO2/c1-3-5-7(9)6-8(10)11-4-2/h7H,3-6,9H2,1-2H3/t7-/m1/s1 |
Clé InChI |
FJAZKEFQZOZJJO-SSDOTTSWSA-N |
SMILES isomérique |
CCC[C@H](CC(=O)OCC)N |
SMILES canonique |
CCCC(CC(=O)OCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



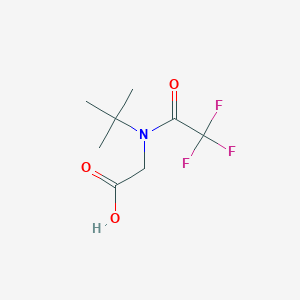
![N-[(oxolan-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B13505567.png)

![1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one](/img/structure/B13505577.png)
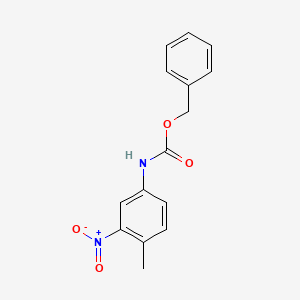
![2-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid](/img/structure/B13505584.png)



![2-Thia-6-azaspiro[3.5]nonane](/img/structure/B13505606.png)
![4-[Methyl(nitroso)amino]benzoic acid](/img/structure/B13505614.png)
